molecular formula C25H17BrO B11782408 9-(4-Bromophenyl)-9-phenyl-9H-xanthene

9-(4-Bromophenyl)-9-phenyl-9H-xanthene

Cat. No.: B11782408
M. Wt: 413.3 g/mol
InChI Key: GKUGZKQXPHXCGO-UHFFFAOYSA-N
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Description

9-(4-Bromophenyl)-9-phenyl-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a xanthene core substituted with a bromophenyl and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 9-(4-Bromophenyl)-9-phenyl-9H-xanthene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and phenylacetic acid.

    Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and phenylacetic acid in the presence of a suitable catalyst, such as piperidine, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the xanthene core.

    Bromination: The final step involves the bromination of the xanthene core using bromine or a brominating agent to introduce the bromophenyl group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

9-(4-Bromophenyl)-9-phenyl-9H-xanthene undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding xanthone derivatives.

    Reduction: Reduction of the bromophenyl group can lead to the formation of phenyl-substituted xanthene derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include substituted xanthenes and xanthones.

Scientific Research Applications

9-(4-Bromophenyl)-9-phenyl-9H-xanthene has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and fluorescent materials.

    Biology: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.

    Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 9-(4-Bromophenyl)-9-phenyl-9H-xanthene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, as a fluorescent probe, it can bind to specific biomolecules and emit fluorescence upon excitation, allowing for visualization of cellular structures and functions.

Comparison with Similar Compounds

Similar compounds to 9-(4-Bromophenyl)-9-phenyl-9H-xanthene include:

    9-Phenyl-9H-xanthene: Lacks the bromophenyl group, making it less reactive in substitution reactions.

    9-(4-Chlorophenyl)-9-phenyl-9H-xanthene: Contains a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and applications.

    9-(4-Methylphenyl)-9-phenyl-9H-xanthene:

The uniqueness of this compound lies in its bromophenyl group, which enhances its reactivity and versatility in various chemical reactions and applications.

Biological Activity

9-(4-Bromophenyl)-9-phenyl-9H-xanthene is a xanthene derivative notable for its unique structural features and potential biological activities. This compound, characterized by its bromophenyl and phenyl substituents at the 9-position of the xanthene core, has garnered attention for its diverse applications in organic electronics and as a fluorescent dye. Recent studies have highlighted its biological activities, including interactions with various biological systems.

  • Molecular Formula : C25_{25}H19_{19}BrO
  • Molecular Weight : 415.3 g/mol
  • Structure : The compound features a fused bicyclic structure comprising a benzene ring and a dioxole.

Biological Activities

Research has shown that xanthene derivatives, including this compound, exhibit several biological activities:

  • Antimicrobial Activity :
    • Studies indicate that xanthene derivatives can inhibit the growth of various bacteria and fungi. The presence of halogen substituents, such as bromine, may enhance this activity by modifying the compound's electronic properties.
  • Inhibition of Drug-Metabolizing Enzymes :
    • Xanthene compounds have been shown to inhibit human drug-metabolizing enzymes like CYP3A4 and P-glycoprotein. For instance, the IC50_{50} values for some xanthene dyes in inhibiting these enzymes were reported to be in the low micromolar range, suggesting significant potential for drug interaction studies .
  • Fluorescent Properties :
    • The compound exhibits strong fluorescence properties, making it suitable for applications in bioimaging and as a fluorescent probe in biological assays. Its photophysical characteristics can be influenced by environmental factors such as pH and solvent polarity.

Synthesis Methods

The synthesis of this compound has been achieved through various methods, including:

  • One-Pot Condensation : A straightforward condensation reaction involving xylenols and aromatic aldehydes under optimized conditions has been developed, yielding high purity products .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of related xanthene derivatives:

Compound NameStructure CharacteristicsUnique Features
9-(4-Chlorophenyl)-9H-xantheneContains a chlorophenyl groupDifferent halogen may alter reactivity
3,3-Diphenyl-3H-xantheneTwo phenyl groups on the xanthene coreIncreased steric hindrance affecting properties
1,8-DihydroxyxantheneHydroxyl groups on the xanthene structureEnhanced solubility and potential biological activity
6,6-DiphenylxantheneAdditional phenyl groupsAltered electronic properties

Case Studies

  • Photodynamic Therapy (PDT) :
    • A study explored the use of xanthene derivatives in photodynamic therapy for cancer treatment. The compound demonstrated effective singlet oxygen generation upon light activation, contributing to its potential as a therapeutic agent.
  • Fluorescent Probes :
    • Research has utilized this compound as a fluorescent probe to study mitochondrial dynamics. The binding affinity to mitochondrial sites was evaluated, showing specific competitive binding which is critical for bioimaging applications .

Properties

Molecular Formula

C25H17BrO

Molecular Weight

413.3 g/mol

IUPAC Name

9-(4-bromophenyl)-9-phenylxanthene

InChI

InChI=1S/C25H17BrO/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)25/h1-17H

InChI Key

GKUGZKQXPHXCGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)Br

Origin of Product

United States

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